N,3-dicyclohexylpropanamide

Description

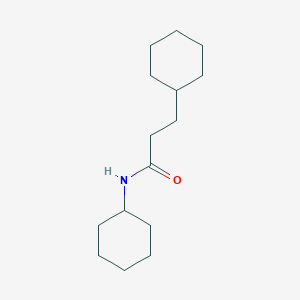

N,3-Dicyclohexylpropanamide is a propanamide derivative characterized by two cyclohexyl substituents: one attached to the amide nitrogen (N-cyclohexyl) and another at the 3-position of the propanamide chain (β-carbon). The structure can be represented as Cyclohexyl-NH-CO-CH(CH2Cyclohexyl), where the cyclohexyl groups enhance lipophilicity and influence steric interactions. These analogs often serve as intermediates in drug development or agrochemicals, leveraging cyclohexyl moieties for improved metabolic stability and membrane permeability .

Properties

CAS No. |

84359-57-9 |

|---|---|

Molecular Formula |

C15H27NO |

Molecular Weight |

237.38 g/mol |

IUPAC Name |

N,3-dicyclohexylpropanamide |

InChI |

InChI=1S/C15H27NO/c17-15(16-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h13-14H,1-12H2,(H,16,17) |

InChI Key |

PODBQASBZJHUAC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NC2CCCCC2 |

solubility |

16.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,3-Dicyclohexylpropanamide can be synthesized through the reaction of cyclohexylamine with 3-chloropropanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N,3-Dicyclohexylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces amines.

Substitution: Produces substituted amides.

Scientific Research Applications

N,3-Dicyclohexylpropanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,3-dicyclohexylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N,3-dicyclohexylpropanamide and related compounds from the evidence:

Key Observations:

Structural Diversity : Unlike this compound, most analogs feature a single cyclohexyl group paired with aromatic (e.g., phenyl, pyrimidinyl) or polar (e.g., sulfamoyl, acetyl) substituents. These modifications tailor compounds for specific interactions, such as hydrogen bonding (sulfamoyl ) or halogen-based reactivity (chloro ).

Synthetic Routes: Many analogs are synthesized via carbodiimide-mediated coupling (e.g., DCC/HOBt ), suggesting that this compound could be prepared by reacting 3-cyclohexylpropanoic acid with cyclohexylamine under similar conditions.

Pharmacological and Industrial Relevance

- Medicinal Chemistry : Cyclohexyl-containing propanamides are frequently explored for their bioactivity. For example, the tryptamine-derived propanamide in exhibits structural motifs associated with serotonin receptor modulation . This compound’s steric bulk may hinder enzymatic degradation, extending half-life in vivo.

- Agrochemicals: Propanil (N-(3,4-dichlorophenyl)propanamide ) is a herbicide, highlighting the role of propanamide backbones in agrochemical design.

- Material Science : The acetylphenyl substituent in ’s compound indicates applications in UV-stable coatings or adhesives, where cyclohexyl groups resist oxidation.

Biological Activity

N,3-Dicyclohexylpropanamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes two cyclohexyl groups attached to a propanamide backbone. This structural configuration is believed to contribute to its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated various derivatives of amides for their efficacy against common pathogens. The results showed that certain structural modifications enhance the antimicrobial potency of the compound.

| Compound | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| This compound | Effective against E. coli and S. aureus | Moderate activity against Candida albicans |

This table summarizes the antimicrobial activity of this compound compared to other compounds in its class.

2. Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in macrophages, which suggests a potential therapeutic application in inflammatory diseases.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions within biological systems. For instance, it may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against a panel of bacterial strains. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial properties.

Case Study 2: Anti-inflammatory Action

A separate study focused on the compound's anti-inflammatory potential in a murine model of arthritis. Mice treated with this compound showed reduced swelling and joint damage compared to untreated controls, supporting its role as a potential anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.